(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone
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Description
(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone is a useful research compound. Its molecular formula is C18H14N4OS and its molecular weight is 334.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, are known to have a broad range of biological activities .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit microtubule assembly formation, suggesting a potential impact on cell division and growth .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Similar compounds have shown considerable cytotoxicity against various human cancer cell lines , suggesting potential antitumor activity.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment .
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(1,3-benzothiazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-18(17-21-14-7-3-4-8-15(14)24-17)22-9-11(10-22)16-19-12-5-1-2-6-13(12)20-16/h1-8,11H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTHADFYYACNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.